Elarofiban

概要

説明

エラロフィバン: は、新規な非ペプチド型糖タンパク質IIb/IIIa拮抗薬です。 コラーゲン、アラキドン酸、ADP、およびSFLLRN-NH(2)に対するヒトゲルろ過血小板およびヒト血小板リッチ血漿におけるトロンビン誘発血小板凝集を阻害します 。 この化合物は、特に血栓症や心筋梗塞を予防する、心臓血管疾患の治療における可能性について主に研究されてきました .

製法

エラロフィバンの合成は、鍵となる中間体の調製から始まる複数の段階を含みます。 1つの実用的な合成経路には、以下の段階が含まれます :

ピペリジン中間体の形成: 合成は、ピペリジン誘導体の調製から始まります。

カップリング反応: ピペリジン中間体は、次に特定の反応条件下でピリジン誘導体とカップリングされます。

最終的な組み立て: 最終生成物であるエラロフィバンは、結晶化やクロマトグラフィーなどの精製工程を経て得られます。

エラロフィバンの工業的生産方法は、一般的に、収率と純度を高くするためにこれらの合成経路を最適化することにより、コスト効率とスケーラビリティを考慮します。

準備方法

The synthesis of Elarofiban involves multiple steps, starting with the preparation of key intermediates. One practical synthesis route includes the following steps :

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative.

Coupling Reaction: The piperidine intermediate is then coupled with a pyridine derivative under specific reaction conditions.

Final Assembly: The final product, this compound, is obtained through a series of purification steps, including crystallization and chromatography.

Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity, while also considering cost-effectiveness and scalability.

化学反応の分析

エラロフィバンは、以下を含むさまざまな化学反応を起こします。

酸化: エラロフィバンは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

置換: エラロフィバンは、特にピペリジン環とピリジン環で置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

エラロフィバンは、さまざまな分野における応用について広く研究されてきました。

化学: 糖タンパク質IIb/IIIa拮抗薬を研究するためのモデル化合物として使用されます。

生物学: 血小板凝集と血栓形成に対する影響について調査されています。

医学: 特に血栓症や心筋梗塞を予防する、心臓血管疾患の治療薬としての可能性が検討されています.

産業: 新しい抗凝固療法の開発における可能性のある応用。

科学的研究の応用

Synthesis of [^18F]GP1

The development of [^18F]GP1 involved a robust and automated radiosynthesis process compliant with Good Manufacturing Practice (GMP) standards. This process yielded high radiochemical purity (>98%) and significant molar activities (952–9428 GBq/µmol) suitable for clinical applications. The synthesis time was optimized to approximately 69 minutes, allowing for efficient production of the radiotracer for use in PET imaging .

Thrombus Imaging

[^18F]GP1 has been utilized as a novel radiotracer for detecting thrombi in various clinical scenarios:

- Acute Myocardial Infarction : In a study involving patients with acute myocardial infarction, [^18F]GP1 PET imaging successfully identified coronary thrombosis, providing a non-invasive diagnostic tool that outperformed traditional imaging methods such as echocardiography and CT .

- Deep Vein Thrombosis and Pulmonary Embolism : The tracer has also shown promise in detecting venous thrombi in patients presenting with symptoms of deep vein thrombosis or pulmonary embolism, demonstrating high binding affinity to freshly formed thrombi .

- Atherosclerotic Plaque Rupture : Research indicates potential applications in visualizing atherosclerotic plaque rupture and delayed stent thrombosis, as [^18F]GP1 effectively binds to thrombi formed during these pathological processes .

Clinical Trials

Several clinical trials have explored the efficacy of [^18F]GP1 in various patient populations:

- A phase 1 trial assessed the safety and pharmacokinetics of [^18F]GP1 in patients undergoing arterial interventions. Results indicated successful detection of arterial thrombosis and demonstrated that [^18F]GP1 uptake correlated with the presence of thrombus .

- Another study focused on patients with acute myocardial infarction revealed that [^18F]GP1 uptake was significantly higher in culprit vessels compared to non-culprit vessels, suggesting its utility in guiding therapeutic decisions .

Impact on Clinical Management

In cases where conventional imaging failed to provide clarity on thrombus presence, [^18F]GP1 PET imaging changed management strategies by confirming or ruling out thrombi. For instance, it identified previously undiagnosed left ventricular thrombus and pulmonary embolism, leading to timely interventions .

Data Summary Table

| Application Area | Study Type | Key Findings |

|---|---|---|

| Acute Myocardial Infarction | Clinical Trial | Non-invasive detection of coronary thrombosis |

| Deep Vein Thrombosis | Clinical Study | High binding affinity to venous thrombi |

| Atherosclerotic Plaque Rupture | Phase 1 Trial | Visualization of plaque rupture and stent thrombosis |

作用機序

エラロフィバンは、血小板上の糖タンパク質IIb/IIIa受容体へのフィブリノーゲン結合を阻害することで効果を発揮します 。この阻害は、血栓形成における重要な段階である血小板凝集を防ぎます。関与する分子標的には糖タンパク質IIb/IIIa受容体が含まれ、影響を受ける経路には血小板活性化と凝集に関連するものが含まれます。

類似化合物との比較

エラロフィバンは、非ペプチド構造と糖タンパク質IIb/IIIa受容体に対する高い特異性により、糖タンパク質IIb/IIIa拮抗薬の中でユニークです 。類似の化合物には以下が含まれます。

チロフィバン: 別の糖タンパク質IIb/IIIa拮抗薬ですが、化学構造が異なります。

エピチフィバチド: 糖タンパク質IIb/IIIa受容体を標的とする環状ペプチド。

アブシキシマブ: 糖タンパク質IIb/IIIa受容体を阻害するモノクローナル抗体。

エラロフィバンのユニークさは、非ペプチドであることにあり、これはペプチドベースの拮抗薬と比較して、安定性とバイオアベイラビリティに関して利点をもたらす可能性があります。

生物活性

Elarofiban, also known as RWJ-53308, is a nonpeptide antagonist of the fibrinogen receptor αIIbβ3 (GPIIb/IIIa). It has garnered attention for its potential applications in treating thrombotic disorders and enhancing imaging techniques for thrombus detection.

This compound functions by inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets, thus preventing platelet aggregation. The compound exhibits a high affinity for this receptor, with an IC50 value of approximately 0.15 nM, indicating its potency in blocking fibrinogen interactions .

Pharmacokinetics and Safety Profile

Research has demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. In preclinical studies, it has shown minimal adverse effects, making it a candidate for further clinical evaluation .

Imaging Applications

A notable derivative of this compound, 18F-GP1, has been developed for use in positron emission tomography (PET) imaging. This tracer targets activated GPIIb/IIIa receptors, allowing for the visualization of thrombus in vivo. Studies involving patients with acute venous thromboembolism have indicated that 18F-GP1 can effectively detect thromboembolic foci, with promising results in terms of specificity and sensitivity .

Case Study: 18F-GP1 PET Imaging

In a study involving 20 patients diagnosed with acute deep vein thrombosis (DVT) or pulmonary embolism (PE), the uptake of 18F-GP1 was correlated with clinical parameters such as plasma fibrinogen levels and platelet activation markers. The results indicated a significant correlation between the maximum standardized uptake value (SUVmax) of 18F-GP1 and the percentage of P-selectin-positive circulating platelets (r = 0.656, P = 0.002), reinforcing the tracer's potential for clinical applications in thrombosis detection .

Research Findings Summary Table

特性

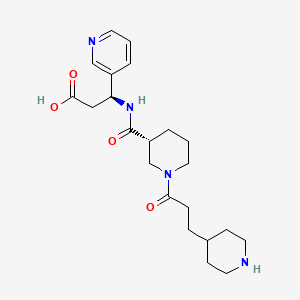

IUPAC Name |

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNXKGFLZFSILK-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198958-88-2 | |

| Record name | Elarofiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELAROFIBAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。